molecular formula C93H155N31O28S B13397289 H-DL-Ser-DL-Phe-DL-Arg-DL-Asn-Gly-DL-Val-Gly-DL-xiThr-Gly-DL-Met-DL-Lys-DL-Lys-DL-xiThr-DL-Ser-DL-Phe-DL-Gln-DL-Arg-DL-Ala-DL-Lys-DL-Ser-OH

H-DL-Ser-DL-Phe-DL-Arg-DL-Asn-Gly-DL-Val-Gly-DL-xiThr-Gly-DL-Met-DL-Lys-DL-Lys-DL-xiThr-DL-Ser-DL-Phe-DL-Gln-DL-Arg-DL-Ala-DL-Lys-DL-Ser-OH

Cat. No.: B13397289
M. Wt: 2187.5 g/mol
InChI Key: ZRCUKBVXFDZBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Ser-DL-Phe-DL-Arg-DL-Asn-Gly-DL-Val-Gly-DL-xiThr-Gly-DL-Met-DL-Lys-DL-Lys-DL-xiThr-DL-Ser-DL-Phe-DL-Gln-DL-Arg-DL-Ala-DL-Lys-DL-Ser-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- isomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support. The amino acids are sequentially added using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) to ensure the efficiency of the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines automate the repetitive steps of deprotection and coupling, significantly reducing the time and labor required for peptide synthesis. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

This peptide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. Generally, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Ser-DL-Phe-DL-Arg-DL-Asn-Gly-DL-Val-Gly-DL-xiThr-Gly-DL-Met-DL-Lys-DL-Lys-DL-xiThr-DL-Ser-DL-Phe-DL-Gln-DL-Arg-DL-Ala-DL-Lys-DL-Ser-OH: is similar to other synthetic peptides with sequences composed of DL amino acids.

    This compound: can be compared to natural peptides with L-amino acids to highlight differences in stability, activity, and resistance to enzymatic degradation.

Uniqueness

  • The presence of DL amino acids in the sequence can confer unique properties such as increased stability and resistance to proteolytic enzymes compared to peptides composed solely of L-amino acids.
  • The specific sequence and composition of this peptide may result in unique biological activities and interactions with molecular targets.

Properties

Molecular Formula

C93H155N31O28S

Molecular Weight

2187.5 g/mol

IUPAC Name

2-[[6-amino-2-[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C93H155N31O28S/c1-48(2)72(122-70(133)43-106-77(137)64(41-68(99)131)119-80(140)59(29-20-37-105-93(102)103)115-85(145)62(117-76(136)54(97)45-125)39-52-21-9-7-10-22-52)88(148)107-44-71(134)123-73(50(4)128)89(149)108-42-69(132)110-61(32-38-153-6)83(143)112-56(26-14-17-34-95)79(139)113-57(27-15-18-35-96)84(144)124-74(51(5)129)90(150)120-65(46-126)87(147)118-63(40-53-23-11-8-12-24-53)86(146)116-60(30-31-67(98)130)82(142)114-58(28-19-36-104-92(100)101)78(138)109-49(3)75(135)111-55(25-13-16-33-94)81(141)121-66(47-127)91(151)152/h7-12,21-24,48-51,54-66,72-74,125-129H,13-20,25-47,94-97H2,1-6H3,(H2,98,130)(H2,99,131)(H,106,137)(H,107,148)(H,108,149)(H,109,138)(H,110,132)(H,111,135)(H,112,143)(H,113,139)(H,114,142)(H,115,145)(H,116,146)(H,117,136)(H,118,147)(H,119,140)(H,120,150)(H,121,141)(H,122,133)(H,123,134)(H,124,144)(H,151,152)(H4,100,101,104)(H4,102,103,105)

InChI Key

ZRCUKBVXFDZBKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N

Origin of Product

United States

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